molecular formula C4H9NO2 B1606749 Methyl 2-aminopropanoate CAS No. 7625-53-8

Methyl 2-aminopropanoate

Cat. No. B1606749
CAS RN: 7625-53-8
M. Wt: 103.12 g/mol
InChI Key: DWKPPFQULDPWHX-UHFFFAOYSA-N
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Description

Methyl 2-aminopropanoate , also known as methyl α-aminopropionate , is an organic compound with the chemical formula C₄H₉NO₂ . It belongs to the class of amino acid derivatives and is commonly used in proteomics research .


Physical And Chemical Properties Analysis

  • Refractive Index : n20D 1.42 (predicted)

Scientific Research Applications

  • Crystal Growth and Optical Properties :

    • Methyl 2-(2,4-dinitrophenyl)aminopropanoate single crystals were grown using a travelling-heater-Bridgman method. These crystals are useful for studying crystallography and materials science (Périgaud & Nicolau, 1986).
    • A study on the growth mechanism and optical properties of a new nitroaromatic compound, including mixed methyl-(2,4-dinitrophenyl)-aminopropanoate, was conducted. This is significant for the development of new materials for optical applications (Seo, 1996).
    • Research on the nonlinear optical properties of mixed methyl-(2,4-dinitrophenyl)-aminopropanoate crystals highlights their potential use in optical materials (Rao et al., 1991).
    • The structural dependence of nonlinear-optical properties of methyl-(2,4-dinitrophenyl)-aminopropanoate crystals has been analyzed, contributing to the understanding of molecular and macroscopic optical properties (Oudar & Zyss, 1982).
  • Synthesis and Chemical Properties :

    • A method for synthesizing chiral β3-amino esters from methyl 3-aminopropanoate using an Ir-catalyzed asymmetric allylation was described. This has implications for organic synthesis and pharmaceutical applications (Cao et al., 2019).
    • Alkylation of methyl 3-(1H-pyrrole-2-carbonyl)aminopropanoate was studied, synthesizing a series of aminopropionic acid esters. This research is important for developing new chemical compounds and understanding reaction mechanisms (Gui-hong, 2010).
    • A study on the synthesis of amino acid ester isocyanates, specifically methyl (S)‐2‐isocyanato‐3‐phenylpropanoate, contributes to advancements in organic chemistry and potential pharmaceutical applications (Tsai et al., 2003).
  • Environmental and Biochemical Applications :

    • 2-Methylpropan-1-ol production in Escherichia coli was studied, indicating the potential use of methyl 2-aminopropanoate derivatives in biofuel production (Bastian et al., 2011).
    • The use of 2-amino-2-methylpropanol as a chemical modifying reagent for unsaturated fatty acids was explored, with applications in analytical chemistry and biochemistry (Yao-hong, 2006).

properties

IUPAC Name

methyl 2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKPPFQULDPWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313787
Record name DL-Alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-aminopropanoate

CAS RN

7625-53-8
Record name DL-Alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7625-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl DL-alaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007625538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl DL-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.675
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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